molecular formula C18H11ClF3N3O2 B12440407 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Número de catálogo: B12440407
Peso molecular: 393.7 g/mol
Clave InChI: UVQGXYRXQUVYDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁ClF₃N₃O₂, MW 393.75) is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position of the pyrimidine ring, a 2-chlorophenyl substituent at the 6-position, and an aminobenzoic acid moiety at the 2-position. The compound’s structure combines halogenated aromaticity, electron-withdrawing trifluoromethyl groups, and a carboxylic acid functional group, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and polar interactions .

Propiedades

Fórmula molecular

C18H11ClF3N3O2

Peso molecular

393.7 g/mol

Nombre IUPAC

4-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11ClF3N3O2/c19-13-4-2-1-3-12(13)14-9-15(18(20,21)22)25-17(24-14)23-11-7-5-10(6-8-11)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

Clave InChI

UVQGXYRXQUVYDG-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine derivative with aminobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring or aromatic systems. Hydrogen peroxide (H₂O₂) in acidic or basic conditions oxidizes the pyrimidine ring, introducing hydroxyl or ketone groups, which can enhance solubility or modify bioactivity. For example:

Compound+H2O2H+/OHOxidized derivatives e g hydroxylated pyrimidine \text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{H}^+/\text{OH}^-}\text{Oxidized derivatives e g hydroxylated pyrimidine }

Oxidation products are often intermediates for further functionalization in drug discovery.

Nucleophilic Substitution

The chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction ConditionsNucleophileProduct
Polar aprotic solvent (DMF, DMSO)Amines2-Aminophenyl derivatives
Elevated temperature (80–120°C)Thiols2-Sulfanylphenyl analogs

This reaction is critical for introducing heteroatoms or modifying electronic properties. The trifluoromethyl group enhances electrophilicity, accelerating substitution rates compared to non-fluorinated analogs.

Coupling Reactions

The carboxylic acid group participates in coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Common applications include:

  • Amide formation : Reacting with amines to yield biologically active amides:

    Compound+R NH2DCCAmide derivative\text{Compound}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{Amide derivative}
  • Esterification : Alcohols in acidic conditions produce esters for prodrug development:

    Compound+R OHH+Ester\text{Compound}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester}

These reactions are scalable in batch or flow reactors, with yields exceeding 85% under optimized conditions .

Hydrolysis

The compound resists hydrolysis under neutral conditions but undergoes selective cleavage in acidic or basic environments:

  • Acidic hydrolysis : Targets the pyrimidine ring’s amine linkage, yielding 4-aminobenzoic acid and chlorophenyl-pyrimidine fragments.

  • Basic hydrolysis : Degrades the trifluoromethyl group to carboxylates at elevated temperatures.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey OutcomesApplications
OxidationH₂O₂, Fe³⁺ catalystHydroxylated derivativesSolubility enhancement
NASK₂CO₃, DMF, 100°C2-Substituted phenyl analogsStructure-activity studies
Amide couplingDCC, HOBt, RTBioactive amidesDrug discovery
EsterificationH₂SO₄, ROH, refluxProdrug estersPharmacokinetic optimization

Mechanistic Insights

  • Trifluoromethyl effect : The electron-withdrawing -CF₃ group increases the pyrimidine ring’s electrophilicity, enhancing NAS rates.

  • Chlorophenyl reactivity : The chlorine atom’s position (ortho) sterically hinders substitution but stabilizes transition states via resonance.

This compound’s versatility in reactions like coupling and substitution makes it valuable for synthesizing targeted therapeutics and exploring structure-activity relationships. Further studies are needed to elucidate reaction kinetics and catalytic pathways.

Aplicaciones Científicas De Investigación

Biological Activities

  • Antimicrobial Properties
    • The compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with significant reductions in bacterial counts observed at specific concentrations .
    • A comparative analysis indicated that derivatives of aminobenzoic acids, including this compound, exhibit strong antimicrobial properties, suggesting potential applications in treating bacterial infections .
  • Anticancer Potential
    • Research indicates that the compound may possess anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating significant cytotoxic activity, highlighting its potential as a therapeutic agent in oncology .
    • Molecular docking studies have been employed to predict its binding affinity to specific targets involved in cancer progression, further supporting its development as an anticancer drug .
  • Aurora Kinase Inhibition
    • The compound has been identified as a potent inhibitor of Aurora kinases, which are critical regulators of cell division. This inhibition can lead to the suppression of tumor growth, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Raache et al. (2024)Antibacterial ActivityDemonstrated strong activity against B. subtilis and moderate against P. aeruginosa with IC50 values around 17.1 µM .
MDPI Review (2023)Anticancer ActivityReported IC50 values of 23.31 µM against Caco-2 cells, indicating significant cytotoxic effects .
Patent US2393673AAntimicrobial EfficacyHighlighted strong antibacterial action of substituted aminobenzoic acids, including derivatives similar to this compound .
ResearchGate Study (2024)Aurora Kinase InhibitionIdentified as a type I inhibitor with significant binding affinity to Aurora kinase active sites .

Mecanismo De Acción

The mechanism of action of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the pyrimidine ring or benzoic acid moiety. Structural variations influence physicochemical properties, such as molecular weight, lipophilicity, and electronic effects, which are critical for bioavailability and target binding.

Chlorophenyl Isomers

  • 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT108): 2-Chlorophenyl substituent (MW 393.75) .
  • 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT107): 3-Chlorophenyl isomer (MW 393.75) .
  • 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid: Not explicitly listed but inferred; para-substitution may enhance symmetry and alter binding kinetics.

Key Insight: The chlorine’s position affects steric and electronic interactions.

Methyl-Substituted Analogs (Tolyl Derivatives)

  • 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT164): Methyl group at meta-position (MW 373.34) .
  • 4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT165): Methyl group at ortho-position (MW 373.34) .

Key Insight: Replacing chlorine with methyl reduces molecular weight and increases lipophilicity.

Bromophenyl Derivatives

  • 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (MW 438.21) .
  • 4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (MW 438.21) .

Key Insight : Bromine’s larger atomic radius increases steric bulk and molecular weight compared to chlorine analogs. Enhanced lipophilicity may improve membrane permeability but reduce solubility .

Nitrophenyl Derivatives

  • N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT786, MW 404.31) .
  • N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT787, MW 404.31) .

However, nitro groups may confer toxicity risks .

Dichlorophenyl Derivatives

  • N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT384, MW 428.20) .
  • N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT385, MW 428.20) .

Naphthyl Derivatives

  • 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT194, MW 409.37) .
  • 4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT195, MW 409.37) .

Key Insight : Naphthyl groups add significant bulk and aromatic surface area, which may enhance π-π stacking interactions but introduce metabolic stability challenges .

Structural and Property Comparison Table

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Notes
This compound 2-Chlorophenyl C₁₈H₁₁ClF₃N₃O₂ 393.75 Reference compound; ortho-substitution
4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 3-Chlorophenyl C₁₈H₁₁ClF₃N₃O₂ 393.75 Meta-substitution may reduce steric hindrance
4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid m-Methylphenyl C₁₉H₁₄F₃N₃O₂ 373.34 Increased lipophilicity
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 4-Bromophenyl C₁₈H₁₁BrF₃N₃O₂ 438.21 Higher steric bulk
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 4-Nitrophenyl C₁₈H₁₁F₃N₄O₄ 404.31 Electron-withdrawing nitro group
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 2,4-Dichlorophenyl C₁₈H₁₀Cl₂F₃N₃O₂ 428.20 Dual chloro substituents
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 2-Naphthyl C₂₂H₁₄F₃N₃O₂ 409.37 Enhanced π-π stacking potential

Research Implications and Gaps

  • Electronic Effects : Trifluoromethyl and halogen substituents likely modulate electron density on the pyrimidine ring, affecting interactions with biological targets.
  • Solubility Challenges : Higher molecular weight and lipophilicity in bromo- and dichloro-derivatives may limit aqueous solubility, necessitating formulation optimization.
  • Data Limitations : The evidence lacks pharmacological data (e.g., IC₅₀, pharmacokinetics). Future studies should correlate structural features with bioactivity.

Actividad Biológica

4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C18H11ClF3N3O2
  • Molecular Weight : 393.747 g/mol
  • CAS Number : 1820665-70-0
  • MDL Number : MFCD16614293

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the chlorophenyl moiety in this compound may also contribute to its efficacy against various pathogens. In vitro studies have shown that similar pyrimidine derivatives possess significant inhibitory effects on bacterial growth, suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, particularly in models involving carrageenan-induced paw edema. These compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The incorporation of the pyrimidine structure may enhance the anti-inflammatory activity due to increased lipophilicity and binding affinity to COX enzymes .

Cytotoxicity and Anticancer Activity

Studies evaluating the cytotoxic effects of similar compounds on cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), have shown promising results. The mechanism appears to involve apoptosis induction and cell cycle arrest, mediated by interactions with specific molecular targets within the cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammation and cancer progression, including COX-2 and lipoxygenases.
  • Molecular Docking Studies : Computational studies suggest strong interactions between the trifluoromethyl group and enzyme active sites, enhancing binding affinity and inhibitory potency .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that similar compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that a related pyrimidine derivative exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
  • Anti-inflammatory Efficacy : In a rat model, a compound structurally similar to this compound showed a reduction in paw edema by 48% compared to a control group treated with indomethacin .
  • Cytotoxicity Assessment : A recent investigation reported IC50 values for related compounds against MCF-7 cells at approximately 10 µM, suggesting significant anticancer activity .

Q & A

Basic: What are the established synthetic routes for preparing 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is:

  • Step 1: Condensation of 2-aminopyridine derivatives with chlorophenyl-containing aldehydes (e.g., 4-chlorobenzaldehyde) under palladium or copper catalysis to form the pyrimidine core .
  • Step 2: Cyclization of intermediates using solvents like DMF or toluene at controlled temperatures (80–120°C) to introduce the trifluoromethyl group .
  • Step 3: Coupling with aminobenzoic acid via nucleophilic aromatic substitution or amidation, often requiring activating agents like EDCI/HOBt .
    Yield optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent polarity adjustments to enhance regioselectivity .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and substituents (e.g., chlorophenyl twist: 12.8°) and identifies intramolecular hydrogen bonds (N–H⋯N) stabilizing the conformation .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C4: δ ~120 ppm in ¹³C) and aromatic proton environments .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 408.05) and fragmentation pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:

  • Purity Differences: Use HPLC (>98% purity) and orthogonal techniques (TLC, elemental analysis) to exclude impurities .
  • Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize false positives .
  • Structural Confounders: Compare with analogs (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophore contributions .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Reduce reaction times and improve heat management for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching .
  • Solvent Screening: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

Advanced: How does the trifluoromethyl group influence physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism; in vitro microsomal assays show >50% parent compound remaining after 1 hour .
  • Crystal Packing: The -CF₃ group participates in weak C–H⋯F interactions, affecting solubility and melting point (mp ~290°C) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry: Serves as a kinase inhibitor scaffold due to pyrimidine’s ATP-binding mimicry; tested in cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa) .
  • Material Science: Trifluoromethyl enhances thermal stability for OLED materials (Td >300°C) .
  • Chemical Biology: Used in photoaffinity labeling to map enzyme active sites via UV-induced crosslinking .

Advanced: How do substituent variations (e.g., chloro vs. fluoro) impact biological activity?

Methodological Answer:

  • Chlorophenyl at C6: Increases hydrophobic interactions with target proteins (e.g., ΔΔG = -2.1 kcal/mol in docking studies) .
  • Fluoro Analogues: Improve bioavailability (e.g., 2-fluorophenyl variant shows 30% higher Cmax in rat PK studies) but reduce target affinity by 5-fold .
  • Methoxy Substitution: Enhances solubility (logS = -3.2 vs. -4.5 for chloro) but decreases metabolic stability .

Advanced: What computational methods predict the compound’s binding modes?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess stability (RMSD <2.0 Å) .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for reactivity predictions .
  • QSAR Models: Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values (R² >0.85) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.